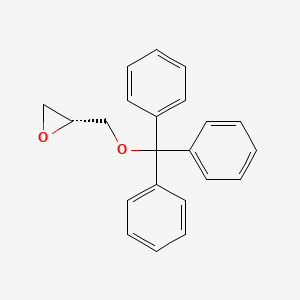

(R)-(+)-Trityl glycidyl ether

Übersicht

Beschreibung

®-(+)-Trityl-glycidylether, auch bekannt als ®-Trityl-Glycidol, ist eine chirale Epoxidverbindung mit der Summenformel C22H20O2 und einem Molekulargewicht von 316,4 g/mol . Es ist ein synthetischer Vorläufer, der in verschiedenen chemischen Synthesen verwendet wird, insbesondere bei der Herstellung von Glycerophospholipiden und Verbindungen mit antiviralen und antimalariellen Aktivitäten .

Wirkmechanismus

Target of Action

®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .

Mode of Action

It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.

Biochemical Pathways

®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .

Result of Action

As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .

Action Environment

It’s known that the compound is stable for at least 4 years when stored at -20°c .

Biochemische Analyse

Biochemical Properties

®-(+)-Trityl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the formation of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether has been used in the synthesis of antiviral and antimalarial compounds, indicating its interaction with viral and parasitic proteins .

Cellular Effects

®-(+)-Trityl glycidyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition . Furthermore, ®-(+)-Trityl glycidyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of ®-(+)-Trityl glycidyl ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes involved in lipid metabolism, altering their activity and leading to changes in lipid composition . Additionally, ®-(+)-Trityl glycidyl ether can inhibit or activate certain enzymes, thereby modulating biochemical pathways . These interactions result in changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-Trityl glycidyl ether change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to ®-(+)-Trityl glycidyl ether has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of ®-(+)-Trityl glycidyl ether vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve cellular function . At high doses, ®-(+)-Trityl glycidyl ether can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

®-(+)-Trityl glycidyl ether is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the synthesis of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether can affect metabolic flux and metabolite levels, leading to changes in cellular lipid composition .

Transport and Distribution

Within cells and tissues, ®-(+)-Trityl glycidyl ether is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution can affect its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

®-(+)-Trityl glycidyl ether exhibits specific subcellular localization, which can impact its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in lipid metabolism and other biochemical processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

®-(+)-Trityl-glycidylether kann durch die asymmetrische Epoxidierung von Allylalkohol synthetisiert werden. Dieser Prozess beinhaltet die Verwendung eines chiralen Katalysators, um die Bildung des gewünschten Enantiomers sicherzustellen . Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 0-25 °C und die Verwendung von Lösungsmitteln wie Dichlormethan oder Chloroform .

Industrielle Produktionsverfahren

Die industrielle Produktion von ®-(+)-Trityl-glycidylether folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine konsistente Produktion der Verbindung mit hoher enantiomerer Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

®-(+)-Trityl-glycidylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Ringöffnungsreaktionen: Diese Reaktionen beinhalten die Öffnung des Epoxidrings, typischerweise mit Nukleophilen wie Aminen, Thiolen oder Alkoholen.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Tritylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Nukleophile: Amine, Thiole und Alkohole werden häufig als Nukleophile in Ringöffnungsreaktionen verwendet.

Lösungsmittel: Lösungsmittel wie Dichlormethan, Chloroform und Methanol werden häufig in diesen Reaktionen verwendet.

Hauptprodukte, die gebildet werden

Glycerophospholipide: Diese werden durch die Ringöffnungsreaktion von ®-(+)-Trityl-glycidylether mit Glycerin-Derivaten gebildet.

Antivirale und antimalarielle Verbindungen: Diese werden durch die Substitutionsreaktionen mit Beteiligung der Tritylgruppe synthetisiert.

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-Trityl glycidyl ether undergoes various chemical reactions, including:

Ring-opening reactions: These reactions involve the opening of the epoxide ring, typically with nucleophiles such as amines, thiols, or alcohols.

Substitution reactions: The compound can undergo substitution reactions where the trityl group is replaced by other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in ring-opening reactions.

Solvents: Solvents such as dichloromethane, chloroform, and methanol are commonly used in these reactions.

Major Products Formed

Glycerophospholipids: These are formed through the ring-opening reaction of ®-(+)-Trityl glycidyl ether with glycerol derivatives.

Antiviral and antimalarial compounds: These are synthesized through the substitution reactions involving the trityl group.

Wissenschaftliche Forschungsanwendungen

®-(+)-Trityl-glycidylether hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von ®-(+)-Trityl-glycidylether beinhaltet seine Fähigkeit, als Schutzgruppe für Alkohole und Amine während der chemischen Synthese zu fungieren . Die Tritylgruppe bildet eine stabile Bindung mit der funktionellen Gruppe und schützt sie so vor unerwünschten Reaktionen. Dies ermöglicht selektive Reaktionen an anderen Stellen innerhalb des Moleküls .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-(-)-Trityl-glycidylether: Das Enantiomer von ®-(+)-Trityl-glycidylether, das ähnliche chemische Eigenschaften, aber unterschiedliche biologische Aktivitäten aufweist.

Benzyl-glycidylether: Eine andere Epoxidverbindung, die in ähnlichen synthetischen Anwendungen verwendet wird.

Allyl-glycidylether: Eine verwandte Verbindung, die bei der Synthese verschiedener chemischer Zwischenprodukte verwendet wird.

Einzigartigkeit

®-(+)-Trityl-glycidylether ist einzigartig aufgrund seiner hohen enantiomeren Reinheit und seiner Fähigkeit, als vielseitiger synthetischer Vorläufer bei der Herstellung komplexer Moleküle mit biologischen Aktivitäten zu dienen .

Eigenschaften

IUPAC Name |

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

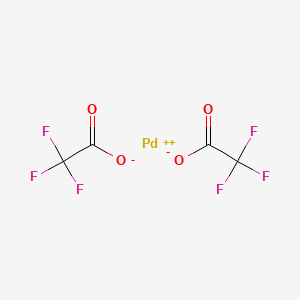

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

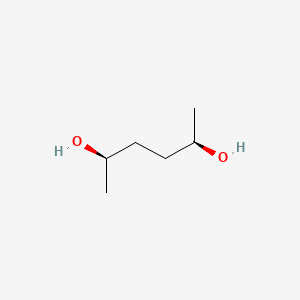

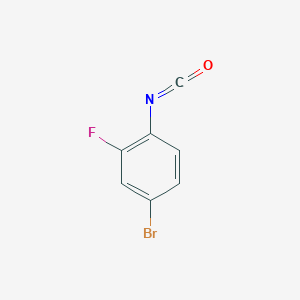

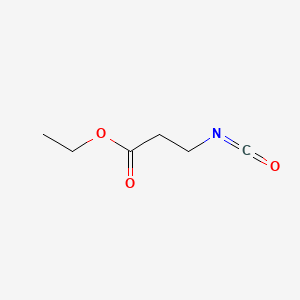

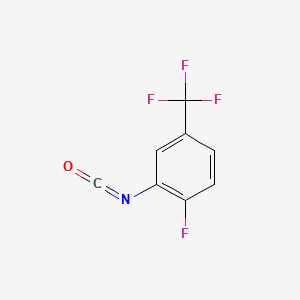

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)